N-methyl-1-phenyl-1H-pyrazol-5-amine
Description
Properties
CAS No. |
1482-35-5 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-1H-Pyrazol-5-Amine
Starting Materials :
-
Phenylhydrazine
-
4,4-Dimethyl-3-oxopentanenitrile
Procedure :
-
Condensation : Reflux phenylhydrazine (1.0 equiv) and 4,4-dimethyl-3-oxopentanenitrile (1.05 equiv) in toluene for 24 hours.
-
Workup : Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).
Intermediate Data :
| Parameter | Value |
|---|---|
| Yield | 80% |
| Melting Point | 50–52°C |
N-Methylation Strategy
Reagents :
-
Sodium hydride (1.2 equiv)
-
Methyl iodide (1.5 equiv)
Procedure :
-
Deprotonate 1-phenyl-1H-pyrazol-5-amine with NaH in tetrahydrofuran (THF) at 0°C.
-
Add methyl iodide dropwise and stir at room temperature for 6 hours.
-
Quench with water, extract with ethyl acetate, and concentrate.
Optimization Notes :
-
Excess methyl iodide improves yield but requires careful quenching to avoid over-alkylation.
-
THF enhances solubility of the intermediate amide.
Final Product Data :
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity (NMR) | >98% |
Comparative Analysis of Methods
Yield and Scalability
| Method | Lab-Scale Yield | Industrial Scalability |
|---|---|---|
| Direct Condensation | 65–75% | Moderate |
| Alkylation | 80–90% | High |
The alkylation route’s higher yield stems from controlled reaction steps, though it requires anhydrous conditions.
Purity and Byproduct Formation
-
Direct Condensation : Minor imine byproducts (<5%) due to competing Schiff base formation.
-
Alkylation : Near-quantitative conversion with <2% di-methylated byproducts.
Industrial-Scale Considerations
Patent WO2015019239A1 highlights critical adaptations for large-scale production:
-
Solvent Choice : Toluene replaces THF for cost and safety reasons.
-
Temperature Control : Maintain 50–55°C during workup to prevent emulsion formation.
-
Purification : Sequential washes with warm brine (50–55°C) reduce organic impurities by 40%.
Key Industrial Data :
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Cycle Time | 48 hours |
| Overall Yield | 78% |
Emerging Methodologies
Recent advances suggest microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields (70–80%) . However, energy costs and equipment limitations hinder widespread adoption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-methyl-1-phenyl-1H-pyrazol-5-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of N-methyl-1-phenyl-1H-pyrazol-5-amine and its analogs:
Key Observations:
Bulkier substituents (e.g., 1-phenylethyl in ) introduce steric hindrance, affecting reactivity and crystallization behavior. Methoxy groups (e.g., in ) alter electronic properties, as seen in IR spectra (C=O stretch at 1670 cm⁻¹).
Synthetic Routes :
Research Findings and Data Gaps
- Spectral Consistency : Pyrazole H-4 protons consistently resonate near δ 5.2–6.0 ppm across analogs, confirming structural integrity .
- Melting Point Variability : this compound (43.8°C) has a lower melting point than bulkier analogs (e.g., 128–130°C for N-methylated intermediates in ), highlighting the impact of substituent size.
- Data Limitations : Solubility and stability data for many analogs are unreported, necessitating further study.
Q & A
Q. What are the structural characteristics of N-methyl-1-phenyl-1H-pyrazol-5-amine, and how can they be confirmed experimentally?
The compound consists of a pyrazole ring with a methyl group at the N-1 position and a phenyl group at the C-1 position. Key confirmation methods include:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsion angles .
- NMR spectroscopy : Analyze and NMR to identify aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Mass spectrometry : Validate molecular weight (173.22 g/mol) via high-resolution MS .
Q. What synthetic methodologies are commonly employed for preparing this compound?
Synthesis typically involves multi-step routes:
- Step 1 : Prepare the pyrazole core via cyclization of hydrazines with β-ketoesters or via coupling reactions.
- Step 2 : Introduce the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution under basic conditions (e.g., KCO in DMF at 80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. What analytical techniques are critical for purity assessment and characterization?
- HPLC : Determine purity (>97%) using a C18 column and UV detection at 254 nm.
- Elemental analysis : Verify C, H, N composition (e.g., CHN) .
- FT-IR : Identify amine (-NH) stretches (3300–3500 cm) and aromatic C-H bends (700–900 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign connectivity. For example, HMBC correlations between the methyl group and pyrazole ring confirm substitution patterns.
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- X-ray refinement : SHELXL can resolve ambiguities in electron density maps, particularly for tautomeric forms .
Q. What computational approaches are suitable for predicting reactivity or biological activity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian 03 is recommended for optimizing geometries and deriving thermochemical data .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. Pyrazole derivatives often exhibit activity as enzyme inhibitors .
Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?
- Catalyst screening : Test Pd/C or Pd(OAc) for cross-coupling reactions to improve efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to minimize side reactions.
- Flow chemistry : Scale up using continuous flow reactors for precise temperature control and reduced reaction times .
Q. How do electronic effects of substituents influence the compound’s chemical behavior in nucleophilic reactions?
- Hammett analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase electrophilicity at the pyrazole C-5 position.
- Kinetic studies : Monitor reactions via NMR to determine rate constants under varying conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
